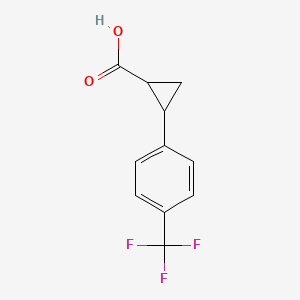

2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid

Description

2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS: 2262-03-5; molecular formula: C₁₁H₉F₃O₂) is a cyclopropane-based carboxylic acid derivative featuring a para-trifluoromethyl-substituted phenyl ring attached to the cyclopropane core. This compound is notable for its structural rigidity, conferred by the cyclopropane ring, and the strong electron-withdrawing trifluoromethyl (-CF₃) group, which enhances acidity and metabolic stability. It is primarily utilized as a pharmaceutical intermediate, reflecting its relevance in drug discovery and development .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRIUIRBTVRYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201164-18-3 | |

| Record name | rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation Using Diazomethane or Diazo Compounds

- Reaction: The cyclopropanation step involves reacting 4-(trifluoromethyl)styrene with diazomethane or phenyl diazoacetate in the presence of a transition metal catalyst (rhodium or copper complexes).

- Catalysts: Rhodium(II) acetate or copper(I) salts are commonly used to facilitate carbene transfer from the diazo reagent to the alkene, forming the cyclopropane ring.

- Conditions: Typically carried out under inert atmosphere (nitrogen or argon) at controlled temperatures to optimize yield and selectivity.

- Outcome: Formation of the cyclopropane intermediate bearing the trifluoromethyl-substituted phenyl group.

Carboxylation and Functional Group Transformation

- The cyclopropane intermediate is then subjected to carboxylation, often by reaction with carbon dioxide under elevated pressure and temperature, to introduce the carboxylic acid group.

- Alternative approaches include hydrolysis or oxidation of suitable precursors to yield the carboxylic acid functionality.

- Purification steps such as crystallization or chromatography are employed to isolate the pure acid.

Industrial and Scalable Synthesis Approaches

- Industrial synthesis adapts the laboratory methods for scale, emphasizing cost-efficiency, safety, and environmental considerations.

- Continuous flow reactors may be employed for the cyclopropanation step to enhance reaction control and throughput.

- Advanced purification techniques ensure high purity suitable for pharmaceutical or research use.

- Efforts are made to minimize hazardous reagents, for example, avoiding in situ diazomethane generation where possible.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Catalyst | Notes | Yield/Remarks |

|---|---|---|---|---|

| Cyclopropanation | 4-(Trifluoromethyl)styrene + Diazomethane or phenyl diazoacetate | Rhodium(II) acetate or Copper(I) salts | Inert atmosphere, controlled temp. | High selectivity, moderate to good yield |

| Carboxylation | CO2 under pressure and heat or hydrolysis/oxidation | N/A | Requires elevated pressure/temperature | Efficient conversion to acid |

| Alternative synthesis | Reduction, halogenation, ring closure from substituted phenyl precursors | Various (e.g., sodium hydride) | Multi-step, may involve hazardous reagents | Used in complex synthetic routes |

| Industrial scale | Continuous flow cyclopropanation, optimized purification | Rhodium/Copper catalysts | Focus on scalability and safety | High purity, cost-effective |

Research Findings and Methodological Insights

- The use of rhodium catalysts is favored for high stereoselectivity and yield in cyclopropanation reactions.

- Copper catalysts offer a cost-effective alternative but may require more rigorous reaction control.

- The carboxylation step is critical and can be optimized by varying pressure, temperature, and reaction time to maximize acid formation.

- Recent research highlights the potential of flow chemistry to improve safety and scalability by minimizing hazardous intermediate accumulation.

- Avoidance of hazardous reagents such as diphenylphosphoryl azide and in situ diazomethane formation is an ongoing goal in industrial process development.

Summary of Key Literature Sources

| Source Type | Key Contributions |

|---|---|

| Academic Publications | Detailed synthetic routes using diazo compounds and rhodium catalysts; reaction optimization |

| Patents | Industrial process designs, alternative synthetic pathways, safety improvements |

| Chemical Suppliers | Practical synthesis descriptions, product specifications, and application notes |

Chemical Reactions Analysis

Esterification and Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard functional group transformations:

These reactions are critical for modifying bioavailability in pharmaceutical applications. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective ring-opening and functionalization:

Ring-Opening via Catalytic Methods

-

Silver-catalyzed deoxygenation : Under Ag(I) catalysis with NaH, the cyclopropane ring undergoes oxygen-carbon exchange with epoxides, yielding trifluoromethylcyclopropanes .

-

Diastereoselective transformations : Reactions with transition metals (e.g., Rh, Cu) preserve stereochemistry, achieving d.r. up to 10:1 in cyclopropane derivatives .

Electrophilic Aromatic Substitution

The para-trifluoromethylphenyl group directs electrophilic substitution to the meta position due to the strong electron-withdrawing effect of -CF₃. Example reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) with meta-nitro products predominant.

-

Halogenation : Bromination with FeBr₃ yields 3-bromo derivatives.

Decarboxylation and Thermal Decomposition

Thermal treatment (150–200°C) induces decarboxylation, producing 2-(4-(trifluoromethyl)phenyl)cyclopropane as a volatile hydrocarbon. This reaction is utilized in gas chromatography analysis to confirm structure .

Biological Interactions and Enzyme Inhibition

While not traditional "chemical reactions," the compound interacts with biological systems:

-

MAO-B Inhibition : The cyclopropane amine derivative (after decarboxylation) shows IC₅₀ = 1.2 μM for MAO-B, attributed to rigid geometry mimicking natural substrates .

-

GPR88 Receptor Binding : Carboxamide derivatives act as agonists (EC₅₀ = 30 nM) in neurological studies .

Critical Analysis of Reaction Mechanisms

-

Steric Effects : The cyclopropane ring imposes steric constraints, favoring trans-addition in ring-opening reactions .

-

Electronic Effects : The -CF₃ group deactivates the phenyl ring, reducing reaction rates in electrophilic substitutions compared to non-fluorinated analogs .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance in developing fluorinated bioactive molecules .

Scientific Research Applications

The compound exhibits notable biological properties, making it a candidate for various therapeutic applications.

Pharmaceutical Applications

- Antithrombotic Agents : One of the most significant applications of this compound is in the synthesis of ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor's efficacy is attributed to its ability to inhibit platelet aggregation, and 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid serves as a crucial precursor in its synthesis .

- Cancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of cyclopropanecarboxylic acids can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism often involves modulation of cellular signaling pathways that lead to increased apoptosis and reduced cell proliferation .

- Drug Resistance Studies : Recent research has explored the role of cyclopropanecarboxylic acids in overcoming drug resistance in cancer therapies. For instance, compounds derived from this acid have demonstrated the ability to enhance chemosensitivity in resistant leukemia cell lines by inhibiting drug efflux mechanisms .

Case Study 1: Ticagrelor Development

- Objective : To develop a more efficient synthetic route for ticagrelor.

- Methodology : Researchers utilized this compound as an intermediate in various synthetic pathways.

- Findings : The optimized synthesis resulted in higher yields and reduced reaction times compared to previous methods, demonstrating the compound's utility in pharmaceutical manufacturing .

Case Study 2: Anticancer Activity

- Objective : To assess the cytotoxic effects of cyclopropanecarboxylic acid derivatives on K562 cells.

- Methodology : Various concentrations of the acid were tested on K562 cell lines to evaluate cell viability and apoptosis rates.

- Findings : Significant reductions in cell viability were observed at higher concentrations, with associated increases in apoptotic markers such as caspase activation and mitochondrial membrane potential changes .

Mechanism of Action

The mechanism of action of 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Notes:

- *CAS 293754-55-9 corresponds to a different compound in ; positional isomer data inferred from structural similarity.

Key Comparative Insights:

Substituent Effects :

- Electron-Withdrawing Groups : The -CF₃ group in the parent compound increases acidity (lower pKa) compared to -F or -Cl derivatives, enhancing solubility in polar solvents and interaction with biological targets .

- Steric and Electronic Profiles : -Cl provides steric bulk but lacks the strong electron-withdrawing effect of -CF₃, while -F balances moderate electronegativity with smaller size .

The positional isomer 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (cyclopropane C1 substitution) may display distinct conformational preferences compared to the C2-substituted parent compound .

Applications: The parent compound’s -CF₃ group is favored in medicinal chemistry for improving metabolic stability and bioavailability, as seen in related trifluoromethylated pharmaceuticals (e.g., ATPR, a retinoic acid derivative with antitumor activity ). Ester derivatives (e.g., ethyl esters) are explored as prodrugs to enhance pharmacokinetics .

Research Findings and Data Gaps

- Pharmacological Potential: While direct studies on the parent compound are sparse, analogs like ATPR demonstrate that trifluoromethylation enhances antitumor activity by promoting cellular differentiation and apoptosis .

- Related cyclopropanation strategies (e.g., DCC-DMAP coupling in ATPR synthesis ) may be applicable.

- Safety Data : Handling precautions for -CF₃ compounds (e.g., PPE, ventilation ) are critical, though specific toxicity data for this compound is lacking.

Biological Activity

Overview

2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (TFMCA) is an organic compound notable for its unique trifluoromethyl group and cyclopropane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its interactions with biological systems and mechanisms of action are under active investigation.

TFMCA is characterized by a trifluoromethyl group attached to a phenyl ring, which is further linked to a cyclopropane carboxylic acid moiety. The synthesis typically involves cyclopropanation of 4-(trifluoromethyl)styrene followed by carboxylation, utilizing reagents such as diazomethane and catalysts like rhodium or copper under controlled conditions .

The biological activity of TFMCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially modulating various biological pathways .

Pharmacological Effects

Research indicates that TFMCA may exhibit several pharmacological effects, including:

- Anti-inflammatory properties : Preliminary studies suggest that TFMCA can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antimicrobial activity : TFMCA has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic processes, which could have implications for drug development .

In Vitro Studies

In vitro assays have demonstrated that TFMCA can significantly affect cellular processes. For instance, studies have shown that TFMCA can modulate cell signaling pathways involved in apoptosis and cell proliferation .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 10 | 50% inhibition of growth |

| Study B | MCF-7 | 5 | Induction of apoptosis |

Comparative Analysis

When compared to similar compounds, TFMCA stands out due to its trifluoromethyl substitution, which enhances its stability and reactivity:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)phenylboronic acid | Boronic acid structure | Anticancer activity |

| 2-(3-Trifluoromethyl-phenyl)cyclopropanecarboxylic acid amide | Amide linkage | Anti-inflammatory properties |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid?

Methodological Answer:

- Cyclopropanation : Use transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) to construct the cyclopropane ring. For example, react trifluoromethyl-substituted styrene derivatives with diazoacetates in the presence of Rh(II) catalysts .

- Carboxylic Acid Formation : Oxidize a pre-functionalized cyclopropane intermediate (e.g., aldehyde or alcohol) using KMnO₄ or Jones reagent under controlled pH to avoid ring strain-induced decomposition .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >98% purity (HPLC validation recommended) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use - and -NMR to confirm cyclopropane ring signals (e.g., δ 1.2–2.0 ppm for protons on the ring) and the trifluoromethyl group (δ 120–125 ppm in -NMR). High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly if the cyclopropane ring is strained or substituted asymmetrically .

Q. What analytical methods ensure purity for biological assays?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Compare retention times against certified reference standards (e.g., EP impurities cataloged in ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out decomposition during storage or handling .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity Studies : Measure logP values (shake-flask method) to quantify enhanced membrane permeability due to the trifluoromethyl group .

- Enzyme Binding Assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to compare binding affinities to target enzymes (e.g., cyclooxygenase isoforms) against non-fluorinated analogs .

- Computational Modeling : Use molecular docking (AutoDock Vina) to visualize interactions between the CF₃ group and hydrophobic enzyme pockets .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Impurity Profiling : Screen for common byproducts (e.g., cyclopropane ring-opened derivatives) via LC-MS. Cross-reference with impurity databases (e.g., ).

- Solvent Effects : Re-test activity in multiple solvents (DMSO, ethanol) to assess solubility-driven discrepancies.

- Stereochemical Validation : Ensure enantiomeric purity using chiral HPLC; biological activity may vary significantly between stereoisomers .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Airborne Monitoring : Use real-time Fourier-transform infrared (FTIR) spectroscopy to detect volatile degradation products (e.g., fluorinated aldehydes) .

- Contamination Control : Implement double-glove systems and fume hoods during synthesis. Decontaminate spills with alkaline hydrolysis (10% NaOH) to neutralize reactive intermediates .

Q. What strategies optimize stability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound under inert gas (argon) to prevent oxidation. Store at -20°C in amber vials with desiccants .

- Stability-Indicating Assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV .

Data Contradiction Analysis

Q. Why might biological assays show variable inhibition of COX-2 by this compound?

Methodological Answer:

- Cellular Context : Test in multiple cell lines (e.g., RAW 264.7 macrophages vs. primary human monocytes) to assess cell-specific metabolic activation .

- Redox Sensitivity : Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to determine if reactive oxygen species (ROS) generated by the trifluoromethyl group interfere with assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.